![molecular formula C21H19N3O5S B322200 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B322200.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with a molecular formula of C21H19N3O5S. This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and an anilino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with 3,5-dimethylaniline under specific conditions to form an intermediate product. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Conversion to a corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-aminobenzamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-chlorobenzamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H19N3O5S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H19N3O5S/c1-14-11-15(2)13-17(12-14)23-30(28,29)18-9-7-16(8-10-18)22-21(25)19-5-3-4-6-20(19)24(26)27/h3-13,23H,1-2H3,(H,22,25) |
InChI-Schlüssel |
SEXNNTYLRNONAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
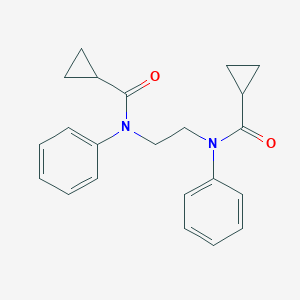
![3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322122.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322124.png)
![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322132.png)
![N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322133.png)
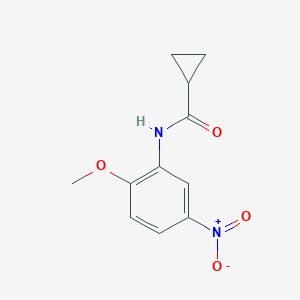
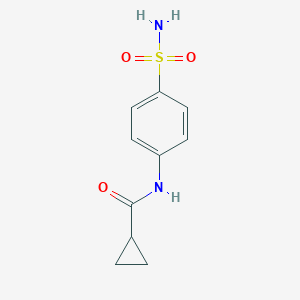
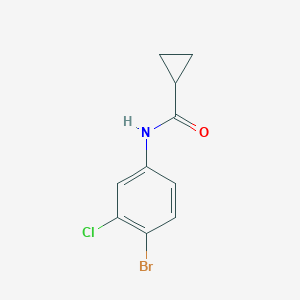
![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)
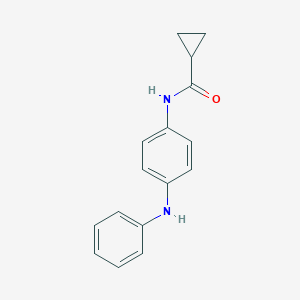
![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)
